molecular formula C10H11N2O6P B597590 (+)-3-Ipehpc CAS No. 1227006-74-7

(+)-3-Ipehpc

Cat. No.: B597590
CAS No.: 1227006-74-7
M. Wt: 286.18
InChI Key: XZINREBMYQRVSH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-3-Ipehpc (3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid) is a phosphonocarboxylate compound recognized as a potent and selective inhibitor of Rab geranylgeranyl transferase (RGGT), an enzyme critical for Rab protein prenylation . This post-translational modification is essential for Rab proteins to regulate intracellular vesicle trafficking. Its activity is highly dependent on structural features, including the imidazo[1,2-a]pyridine core and the phosphonate group, with substitutions at the C6 position of the ring significantly influencing RGGT inhibition .

Properties

CAS No.

1227006-74-7

Molecular Formula

C10H11N2O6P

Molecular Weight

286.18

IUPAC Name

(2S)-2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropanoic acid

InChI

InChI=1S/C10H11N2O6P/c13-9(14)10(15,19(16,17)18)5-7-6-11-8-3-1-2-4-12(7)8/h1-4,6,15H,5H2,(H,13,14)(H2,16,17,18)/t10-/m0/s1

InChI Key

XZINREBMYQRVSH-JTQLQIEISA-N

SMILES

C1=CC2=NC=C(N2C=C1)CC(C(=O)O)(O)P(=O)(O)O

Synonyms

(+)-3-IPEHPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-PEHPC

3-PEHPC (phosphonocarboxylate analogue) shares structural similarities with (+)-3-Ipehpc but differs in stereochemistry and substituent arrangement. While both target RGGT, this compound exhibits 25-fold greater potency, with an IC50 of ~24 µM compared to 3-PEHPC's IC50 of 600 µM . The enhanced activity of this compound is attributed to optimized stereochemical configuration and synthetic methodologies, which improved yield and reliability over earlier 3-PEHPC syntheses .

Table 1: Structural and Activity Comparison of this compound and 3-PEHPC
Parameter This compound 3-PEHPC
IC50 (RGGT Inhibition) ~24 µM 600 µM
Stereochemistry (S)-configuration Undefined/less optimized
Synthetic Yield High (reliable synthesis) Low (historically variable)
Key Structural Feature C6 substituent specificity Less defined C6 activity

Comparison with Functionally Similar Compounds

Nitrogen-Containing Bisphosphonates (N-BPs: e.g., Minodronic Acid)

N-BPs, such as minodronic acid, inhibit farnesyl pyrophosphate synthase (FPPS), upstream in the isoprenoid biosynthesis pathway, thereby indirectly disrupting protein prenylation . Unlike this compound, which directly targets RGGT, N-BPs reduce substrate availability (geranylgeranyl pyrophosphate, GGPP), affecting both farnesylation and geranylgeranylation. This broader mechanism leads to off-target effects, such as impaired cholesterol synthesis, whereas this compound offers selective Rab-specific inhibition .

Digeranylgeranyl Bisphosphonates (DGGBPs)

DGGBPs inhibit geranylgeranyl diphosphate synthase (GGDPS), another upstream enzyme, depleting GGPP and indirectly disrupting RGGT activity. While DGGBPs and this compound both reduce Rab geranylgeranylation, DGGBPs lack selectivity and disrupt other GGPP-dependent processes, such as Rho GTPase signaling .

Table 2: Functional Comparison with FPPS and GGDPS Inhibitors
Parameter This compound N-BPs (e.g., Minodronic Acid) DGGBPs
Target Enzyme RGGT (direct) FPPS (indirect) GGDPS (indirect)
Selectivity High (Rab-specific) Low (affects multiple pathways) Moderate (GGPP depletion)
Therapeutic Application Cancer (e.g., myeloma) Osteoporosis, bone metastasis Preclinical cancer studies
Off-Target Effects Minimal High (e.g., cholesterol synthesis) Moderate (Rho signaling)

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